2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline typically involves the reaction of 2-fluoroaniline with 4-(2-methoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and in drug discovery research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline can be compared with other similar compounds, such as:
2-Fluoro-N-benzylaniline: Lacks the methoxyethoxy group, which may result in different reactivity and applications.
4-(2-Methoxyethoxy)benzylamine:
N-[4-(2-Methoxyethoxy)benzyl]aniline: Lacks the fluorine atom, which can influence its reactivity and interactions.
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-fluoro-N-[[4-(2-methoxyethoxy)phenyl]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-19-10-11-20-14-8-6-13(7-9-14)12-18-16-5-3-2-4-15(16)17/h2-9,18H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKRIRSZOTGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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